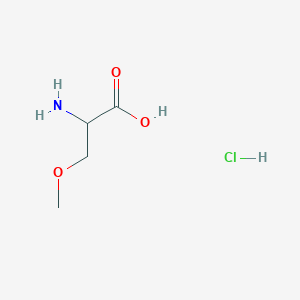
1-(Dimethylamino)-4-(4-fluorophenoxy)-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-4-(4-fluorophenoxy)-1-penten-3-one, also known as DMAPF, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 246.25 g/mol and a melting point of 192-193 °C. DMAPF is primarily used as a reagent in organic synthesis, and it has been found to be particularly useful in the synthesis of various drugs and pharmaceuticals. It has also been used in the production of various organic compounds, such as polymers, and in the synthesis of various compounds used in the food industry. Furthermore, DMAPF has been found to be useful in the synthesis of various compounds used in the medical and pharmaceutical industry.
Aplicaciones Científicas De Investigación
Reaction Mechanisms
- Reactions with Dialkylamines : The compound undergoes reactions with various dialkylamines, indicating its reactivity and potential utility in organic synthesis. For instance, 4,4-dimethyl-3-diethylamino-3-penten-1-al, a structurally similar compound, is known to isomerize to a corresponding penten-3-one derivative (Borisova et al., 1985).
Synthesis and Modification
Chalcone Derivatives Synthesis : The compound serves as a building block for synthesizing various chalcone derivatives. These derivatives are important for studying photophysical properties and potential applications in fluorescence and solvent selectivity (Bhattacharyya et al., 2019).
Formation of Benzoheterocycles : It contributes to the formation of fluorine-containing seven-membered benzoheterocycles, showcasing its role in creating complex heterocyclic structures, which are valuable in various chemical and pharmaceutical fields (Maruta et al., 1980).
Catalyst in Oligomerization Reactions : The compound, or its analogs, can act as a catalyst in oligomerization reactions, particularly in the formation of polymers and co-polymers, demonstrating its utility in material science and polymer chemistry (Ritter & Alt, 2020).
Chemical and Biological Studies
Fluorocarbon Polymer Formation : It is used in the synthesis of fluorocarbon polymers, indicating its importance in developing materials with unique properties like resistance to degradation and high thermal stability (Tanquary et al., 1975).
Study of Schiff-base Complexes : The compound is involved in the synthesis and study of Schiff-base complexes, which have implications in biological activities, such as antibacterial properties, and potential applications in medicinal chemistry (Chen et al., 2011).
Spectroscopic and Photophysical Investigations
- Fluorophore Synthesis : It is integral in synthesizing powerful fluorophores, important in spectroscopic studies and physicochemical investigations, which can have applications in areas like bioimaging and environmental sensing (Khan et al., 2016).
Propiedades
IUPAC Name |
(Z)-1-(dimethylamino)-4-(4-fluorophenoxy)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZGDNPBRHVBR-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C\N(C)C)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-bromo-2-methylphenyl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2635219.png)
![2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B2635220.png)


![1-(4-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2635224.png)
![1-methyl-3-[(naphthalen-1-yl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2635227.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2635229.png)



![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2635235.png)
